Dipropyl malonate
Overview
Description
Synthesis Analysis
The synthesis of dipropyl malonate and related compounds often involves the coupling-cyclization reactions, organocatalytic cascade reactions, and the use of phosphonium salts. For example, polysubstituted cyclopropane compounds can be synthesized via Pd(0)-catalyzed coupling-cyclization reaction of 2-(2',3'-allenyl)malonates with organic halides, showcasing the synthetic utility of malonate derivatives in accessing complex cyclopropane architectures (Ma et al., 2004). Additionally, organocatalytic enantioselective cascade Michael-alkylation reactions using bromomalonates have been developed to prepare cyclopropanes with high enantio- and diastereoselectivities, further underscoring the role of malonate esters in stereoselective synthesis (Xie et al., 2007).
Molecular Structure Analysis
The molecular structure of dipropyl malonate and its derivatives plays a crucial role in dictating its reactivity and the outcome of its involvement in various chemical reactions. The stereochemistry and regiochemistry of products derived from reactions involving malonate esters are significantly influenced by the molecular structure of the starting materials. For instance, the enantioselective Michael addition of malonates to chalcone derivatives catalyzed by dipeptide-derived multifunctional phosphonium salts showcases the influence of molecular structure on achieving high enantioselectivity and yield (Cao et al., 2016).
Chemical Reactions and Properties
Dipropyl malonate participates in a variety of chemical reactions, highlighting its chemical versatility. These reactions include arylation processes, ring-opening reactions of cyclopropanes, and synthesis of cyclopropane diesters through the use of phenyliodonium ylides. For example, a mild copper-catalyzed arylation of diethyl malonate demonstrates the compound's role in facilitating the synthesis of alpha-aryl malonates (Hennessy & Buchwald, 2002).
Scientific Research Applications
Neurodegeneration and Ischemic Stroke Studies : Malonate, closely related to Dipropyl malonate, is used to study neurodegeneration in diseases like Huntington's and in ischemic stroke. It has been shown to increase reactive oxygen species in human cells, leading to oxidative stress, cytochrome c release, and apoptotic cell death. This research is significant for understanding the mechanisms of neuronal apoptosis (Gomez-Lazaro et al., 2007).
Inhibition of Fatty Acid Biosynthesis : Thiocarbamate compounds, which include derivatives of Dipropyl malonate, have been found to inhibit fatty acid biosynthesis in spinach chloroplasts. This inhibition is significant for understanding how certain herbicides affect plant metabolism (Wilkinson & Smith, 1975).
Organic Synthesis and Chemical Reactions : Dipropyl malonate and its derivatives are used in various chemical reactions, including the synthesis of γ-lactones and the study of reaction mechanisms with different cyclopropenones (Veprek‐Bilinski et al., 1978).
Study of Plant Respiration and Metabolism : Malonate is used to study respiration in plants, particularly how it affects the Krebs cycle and pentose phosphate pathway activities. This research is important for understanding the control of dormancy in plants (Simmonds & Simpson, 1972).
Inhibition of Mitochondrial Enzymes in Medical Research : Malonate is a known inhibitor of succinate dehydrogenase and has been used in studies to reduce infarct size by preventing mitochondrial permeability transition. This is particularly relevant in cardiac health research (Valls-Lacalle et al., 2016).
Development of New Catalytic Processes : Studies have been conducted on catalytic asymmetric alkylation in aqueous micelles using derivatives of Dipropyl malonate. This research contributes to the development of more efficient and environmentally friendly chemical processes (Rabeyrin et al., 2000).
Safety And Hazards
properties
IUPAC Name |
dipropyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIWFCDNJNZEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333753 | |
Record name | Dipropyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl malonate | |
CAS RN |
1117-19-7 | |
Record name | Dipropyl malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropyl Malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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